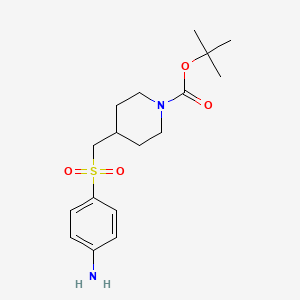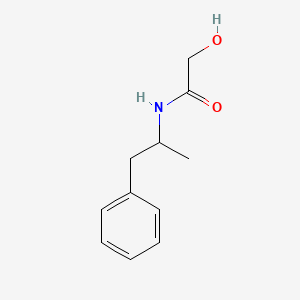![molecular formula C10H24O2Si B8122023 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8122023.png)
2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Übersicht
Beschreibung
2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C10H24O2Si. It is a derivative of butanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 2-butanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
2-Butanol+TBDMS-ClBase2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The TBDMS group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced to its corresponding alcohol by removing the TBDMS group using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: TBAF in THF is commonly used to remove the TBDMS group.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to replace the TBDMS group.
Major Products Formed
Oxidation: Oxidized derivatives of the original alcohol.
Reduction: The free alcohol, 2-butanol.
Substitution: Various substituted alcohols depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, particularly in organic synthesis and medicinal chemistry . Some of its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step organic syntheses.
Intermediate: Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Analytical Chemistry: Used in the preparation of samples for analysis by techniques such as NMR and mass spectrometry.
Wirkmechanismus
The primary function of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is to act as a protecting group for alcohols. The TBDMS group stabilizes the hydroxyl group, preventing it from reacting under various conditions. The removal of the TBDMS group is typically achieved through nucleophilic attack by fluoride ions, which cleave the Si-O bond, releasing the free alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]
- 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
- 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-
Uniqueness
Compared to other silyl-protected alcohols, 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- offers a balance of stability and ease of removal. The TBDMS group is more stable than trimethylsilyl (TMS) but easier to remove than triisopropylsilyl (TIPS), making it a versatile choice in organic synthesis .
Eigenschaften
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHHHBGSYERND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Tricyclo[5.2.1.02,6]decanyl prop-2-enoate](/img/structure/B8122019.png)

![(1S,3S,4S,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8122031.png)
